molecular formula C18H20N6OS B3202032 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1020503-16-5

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B3202032
CAS RN: 1020503-16-5
M. Wt: 368.5 g/mol
InChI Key: AFTOATUKOYIDCJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not specified in the available literature, similar compounds have been synthesized through various methods. For instance, a study reported the synthesis of a number of potentially biologically active derivatives based on the corresponding 2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide . The reactions of hydrazide with aryl isocyanate, aryl, and alkyl isothiocyanates were performed .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . They have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Antimicrobial Properties

The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, and antifungal activities . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Anti-inflammatory and Antioxidant Activities

1,3-diazole derivatives have also been reported to exhibit anti-inflammatory and antioxidant activities . This indicates that the compound could be used in the treatment of inflammatory diseases and conditions related to oxidative stress.

Antitumor and Antiproliferative Activities

The compound could potentially be used in cancer treatment, as 1,3-diazole derivatives have been found to exhibit antitumor and antiproliferative activities .

Anticonvulsant Properties

1,3-diazole derivatives have been reported to exhibit anticonvulsant activities . This suggests that the compound could potentially be used in the treatment of epilepsy and other seizure disorders.

Use in Polymerization Reactions

The compound could potentially be used in polymerization reactions. For instance, complexes containing N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine ligands have been used in the ring-opening polymerization of rac-lactide .

Use in Chemical Synthesis

The compound could potentially be used in chemical synthesis. For example, substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile differently react with nitrogen bases having different numbers of labile hydrogen atoms .

Use in the Development of Energetic Materials

The compound could potentially be used in the development of energetic materials. For instance, a novel nitrogen-rich energetic material, namely 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole, was synthesized via a one-step reaction from commercially available reagents .

properties

IUPAC Name

[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-12-14(2)24(21-13)17-6-5-16(19-20-17)22-7-9-23(10-8-22)18(25)15-4-3-11-26-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFTOATUKOYIDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Reactant of Route 5
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(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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